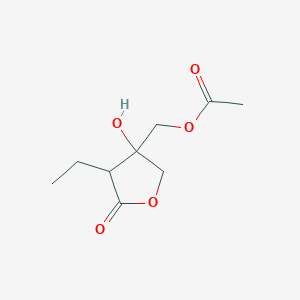
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers This compound features a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom and four carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. For example, acetic acid can react with an alcohol under acidic conditions to form the ester . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient than conventional methods .
Industrial Production Methods
Industrial production of esters like this compound often involves catalytic processes. For instance, the use of sulfuric acid as a catalyst in a batch reactor can optimize the production of methyl acetate . Additionally, the use of supported copper catalysts has been explored for the hydrogenation of methyl acetate to ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are required.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters.
Wissenschaftliche Forschungsanwendungen
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate has various applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Uniqueness
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from simpler esters like ethyl acetate and methyl butyrate, which do not contain such a ring structure .
Eigenschaften
Molekularformel |
C9H14O5 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
(4-ethyl-3-hydroxy-5-oxooxolan-3-yl)methyl acetate |
InChI |
InChI=1S/C9H14O5/c1-3-7-8(11)14-5-9(7,12)4-13-6(2)10/h7,12H,3-5H2,1-2H3 |
InChI-Schlüssel |
IVNVBBIKIIUXTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)OCC1(COC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


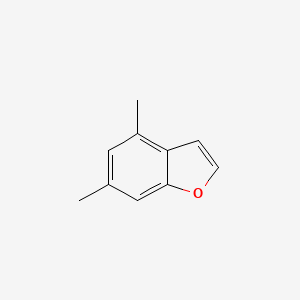


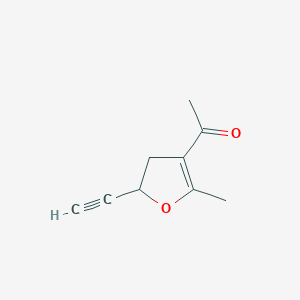

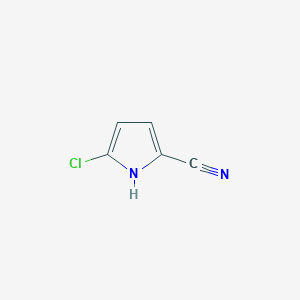

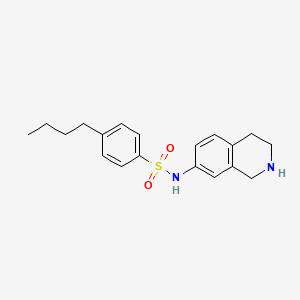


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)

![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12894452.png)
